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Introduction

Tricarbonylnitrosylcobalt(0), with the chemical formula Co(CO)₃NO, is a volatile, dark red

organometallic oil soluble in nonpolar solvents.[1] Due to its reactivity and relation to other

cobalt carbonyls, it serves as a valuable catalyst precursor in various organometallic

transformations, most notably in carbonylation reactions such as hydroformylation. Under

typical reaction conditions involving hydrogen and carbon monoxide (syngas), Co(CO)₃NO is

believed to convert in situ to the active catalytic species, hydridocobalt tetracarbonyl

(HCo(CO)₄).[2][3]

This document provides detailed application notes on its primary role as a precursor in the

hydroformylation of alkenes, including a representative experimental protocol, quantitative

performance data for unmodified cobalt catalysts, and diagrams illustrating the catalytic cycle

and experimental workflow.

Hazard Note: Cobalt tricarbonyl nitrosyl is highly toxic and volatile, similar to nickel

tetracarbonyl.[1] It is sensitive to air and should be handled with extreme caution in a well-

ventilated fume hood using appropriate personal protective equipment (PPE).[4] All reactions

involving cobalt carbonyls and syngas should be conducted in a properly rated high-pressure

reactor (autoclave) behind a protective shield.
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Application: Hydroformylation of Alkenes
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis,

involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of

an alkene to produce aldehydes.[4][5] Co(CO)₃NO is an effective precursor for this

transformation, generating the active HCo(CO)₄ catalyst under syngas (CO/H₂) pressure.[2]

Reaction Principle:

R-CH=CH₂ + CO + H₂ --(Co(CO)₃NO precursor)--> R-CH₂-CH₂-CHO (linear) + R-CH(CHO)-

CH₃ (branched)

The reaction typically yields a mixture of linear (n) and branched (iso) aldehydes. For many

applications, the linear aldehyde is the desired product.[6]

Catalytic Mechanism: The Heck and Breslow Cycle
The widely accepted mechanism for hydroformylation catalyzed by unmodified cobalt carbonyl

was elucidated by Heck and Breslow.[4] The cycle begins with the active 18-electron catalyst

HCo(CO)₄, which is formed from a precursor like Co(CO)₃NO or Co₂(CO)₈ under reaction

conditions.

HCo(CO)₄ (18e⁻) HCo(CO)₃ (16e⁻)- CO

HCo(CO)₃(RCH=CH₂) (18e⁻)+ RCH=CH₂

n-RCH₂CH₂Co(CO)₃ (16e⁻) n-RCH₂CH₂Co(CO)₄ (18e⁻)+ CO

i-RCH(CH₃)Co(CO)₃ (16e⁻) i-RCH(CH₃)Co(CO)₄ (18e⁻)+ CO

n-RCH₂CH₂C(O)Co(CO)₃ (16e⁻) Migratory Insertion

i-RCH(CH₃)C(O)Co(CO)₃ (16e⁻) Migratory Insertion

R'C(O)Co(H)₂(CO)₃ (18e⁻) Reductive Elimination
- R'CHOCo(CO)₃NO Precursor  H₂, CO

 Migratory Insertion
(anti-Markovnikov)

 Migratory Insertion
(Markovnikov)

+ H₂

(Oxidative Addition)

Click to download full resolution via product page

Figure 1: The Heck and Breslow catalytic cycle for cobalt-catalyzed hydroformylation.
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Data Presentation: Performance of Unmodified Cobalt
Catalysts
The following table summarizes typical reaction conditions and performance metrics for the

hydroformylation of terminal alkenes using unmodified cobalt carbonyl catalysts. These data

are representative of what can be expected when using Co(CO)₃NO as a catalyst precursor.
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Parameter Typical Range Notes Reference(s)

Temperature 110 - 180 °C

Higher temperatures

increase reaction rate

but can decrease

selectivity for the

linear product and

promote side

reactions.

[4][6]

Pressure (Syngas,

H₂/CO)
100 - 400 bar

High pressure is

required to maintain

catalyst stability.

Higher CO partial

pressure favors the

formation of the linear

aldehyde.

[1][6]

Catalyst Loading 0.1 - 1.0 mol%
Relative to the alkene

substrate.
General Practice

Solvent
Toluene, Hexane,

Dioxane

The reaction can also

be run neat (substrate

as solvent).

General Practice

Substrate

Terminal Alkenes

(e.g., Propylene, 1-

Hexene, 1-Octene)

Internal alkenes react

more slowly and often

require isomerization

prior to

hydroformylation.

[6]

Conversion >95%

Typically high, given

sufficient reaction

time.

[1]

Selectivity

(Linear:Branched)
3:1 to 4:1

This ratio (n/iso) is

typical for unmodified

cobalt catalysts with

terminal alkenes.

[6]
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Side Products

Alkanes (from

hydrogenation),

Aldehyde isomers

(from alkene

isomerization), Heavy

ends (from aldol

condensation)

Alkene hydrogenation

is typically ~1%, while

aldehyde

hydrogenation to

alcohols can be 5-

12%.

[6]

Experimental Protocols
Protocol 1: Hydroformylation of 1-Octene
This protocol describes a general procedure for the hydroformylation of 1-octene in a

laboratory-scale high-pressure autoclave using a cobalt carbonyl precursor.

Materials & Equipment:

High-pressure autoclave (e.g., 300 mL Parr or Büchi reactor) equipped with a magnetic

stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

1-Octene (distilled before use)

Toluene (anhydrous)

Tricarbonylnitrosylcobalt(0) [Co(CO)₃NO] or Dicobalt octacarbonyl [Co₂(CO)₈]

Syngas (1:1 mixture of H₂/CO)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware and Schlenk line equipment for handling air-sensitive

compounds.

Gas chromatograph (GC) for analysis.

Procedure:
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Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested at the

desired operating pressure.

Charging the Reactor: In a glovebox or under a stream of inert gas, charge the autoclave's

glass liner with the cobalt precursor (e.g., 0.15 mmol Co(CO)₃NO for a 0.5 mol% loading

relative to 30 mmol of alkene).

Add anhydrous toluene (50 mL) and 1-octene (3.37 g, 30 mmol).

Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with inert gas

(e.g., 10 bar Ar) and venting three times to remove all oxygen.

Pressurization: Pressurize the reactor with the 1:1 H₂/CO syngas mixture to approximately

half of the target reaction pressure (e.g., 60 bar) at room temperature.

Reaction: Begin stirring (e.g., 700 rpm) and heat the reactor to the target temperature (e.g.,

140 °C). The internal pressure will rise. Once the temperature is stable, add more syngas to

reach the final reaction pressure (e.g., 120 bar).

Monitoring: The reaction is monitored by the drop in pressure as the syngas is consumed.

Maintain a constant pressure by feeding additional syngas from a reservoir if necessary. The

reaction is typically complete in 4-12 hours.

Cooling and Depressurization: After the reaction, cool the autoclave to room temperature

using an ice bath. CAUTION: Vent the excess syngas slowly and carefully in a well-

ventilated fume hood.

Sample Collection: Once fully depressurized, open the reactor and collect the liquid product

mixture.

Analysis: Analyze the product mixture by Gas Chromatography (GC) using an internal

standard (e.g., dodecane) to determine the conversion of 1-octene and the relative amounts

of n-nonanal and iso-nonanal isomers.
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Figure 2: Experimental workflow for cobalt-catalyzed hydroformylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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